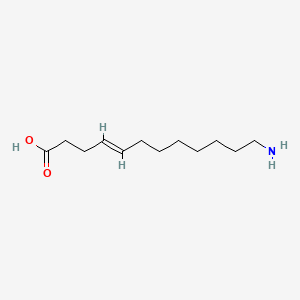

12-Aminododec-4-enoic acid

Beschreibung

Contextualization within Bio-based Monomers and Advanced Materials Research

12-Aminododec-4-enoic acid is gaining attention as a potential bio-based monomer, a class of molecules derived from renewable biological sources that can be polymerized to create plastics and other materials. The drive to develop such monomers is fueled by the need for sustainable alternatives to petroleum-based feedstocks. google.com Fatty acids and their derivatives are a key focus in this area, with researchers exploring various methods to convert them into functionalized monomers suitable for polymerization. rsc.org

The incorporation of monomers like this compound into polymer backbones can impart unique properties, such as enhanced biodegradability and modified mechanical characteristics. The presence of both an amine and a carboxylic acid allows for the formation of polyamide chains, similar to the structure of nylon. For instance, the saturated counterpart, 12-aminododecanoic acid, is the monomer used in the production of Nylon-12, a high-performance polymer valued for its use in a range of applications from hydraulic systems to medical devices. google.com The unsaturation in the this compound backbone offers a site for further chemical modification, potentially leading to advanced materials with tailored properties.

Significance as a Functionalized Long-Chain Amino Acid in Chemical and Biological Systems

The chemical structure of this compound, which consists of a 12-carbon chain with a terminal amino group and a double bond at the fourth carbon, gives it amphiphilic properties. This means the molecule has both a hydrophilic (water-attracting) amino-acid head and a hydrophobic (water-repelling) hydrocarbon tail, allowing it to interact with both aqueous and non-aqueous environments.

This dual character makes it a candidate for applications in drug delivery systems, where such molecules can self-assemble into structures like micelles or nanoparticles to encapsulate and transport therapeutic agents. Furthermore, its surface-active properties suggest potential use as a biosurfactant in fields ranging from environmental remediation to cosmetics. In biological contexts, long-chain unsaturated fatty acids are known to have various roles, and the addition of an amino group creates a hybrid molecule with potential for novel biological activities. nih.gov

Overview of Key Research Domains and Current Academic Inquiry

Current academic research on this compound is still in an exploratory phase, but it primarily revolves around a few key domains:

Biodegradable Materials: Researchers are investigating how incorporating this monomer into polymer structures can improve the biodegradability and mechanical properties of the resulting materials.

Drug Delivery: Its amphiphilic nature is being explored for the design of novel drug delivery vehicles that could enhance the solubility and bioavailability of drugs.

Biosurfactants: The surface-active properties of the molecule are being considered for applications in cosmetics, environmental cleanup, and pharmaceutical formulations.

While direct studies on this compound are emerging, the broader field of functionalized fatty acids and long-chain amino acids provides a strong foundation for its potential applications. Further research is needed to fully understand the possibilities and limitations of this versatile biochemical compound.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70994-19-3 |

|---|---|

Molekularformel |

C12H23NO2 |

Molekulargewicht |

213.32 g/mol |

IUPAC-Name |

(E)-12-aminododec-4-enoic acid |

InChI |

InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6H,1-3,5,7-11,13H2,(H,14,15)/b6-4+ |

InChI-Schlüssel |

HYAXMGTZOLISRL-GQCTYLIASA-N |

Isomerische SMILES |

C(CCC/C=C/CCC(=O)O)CCCN |

Kanonische SMILES |

C(CCCC=CCCC(=O)O)CCCN |

Herkunft des Produkts |

United States |

Synthetic Pathways and Methodological Advancements for 12 Aminododec 4 Enoic Acid

Chemoenzymatic and Biocatalytic Approaches for Production

The demand for sustainable and environmentally benign chemical processes has spurred the development of chemoenzymatic and biocatalytic methods for producing ω-aminocarboxylic acids. researchgate.netmdpi.com These approaches often utilize renewable resources and operate under mild conditions, offering a green alternative to conventional chemical synthesis. osti.gov

Enzyme Cascade Engineering for ω-Aminocarboxylic Acid Synthesis

Multi-enzyme cascade reactions, often housed within a single microbial host, have emerged as a powerful strategy for the synthesis of ω-aminocarboxylic acids from fatty acids. acs.orgdntb.gov.ua These engineered biocatalytic systems can perform a series of complex transformations in a one-pot setup, minimizing the need for intermediate purification steps. sciepublish.commdpi.com

A notable example involves the conversion of ω-hydroxycarboxylic acids to ω-aminocarboxylic acids. researchgate.netuq.edu.au This is achieved through the sequential action of an alcohol dehydrogenase (ADH) and an ω-transaminase (ω-TA). acs.orguq.edu.au For instance, a whole-cell biocatalyst co-expressing an alcohol dehydrogenase from Pseudomonas putida GPo1 and a transaminase from Silicibacter pomeroyi has been successfully used to convert 12-hydroxydodecanoic acid to 12-aminododecanoic acid. acs.org

Researchers have also engineered multi-step enzymatic cascades to produce ω-aminocarboxylic acids directly from unsaturated fatty acids. researchgate.netacs.org One such pathway involves the hydration of the fatty acid's double bond, followed by oxidation to a ketone, a Baeyer-Villiger monooxygenase (BVMO) catalyzed oxidation to an ester, and subsequent hydrolysis and amination. researchgate.netacs.org This intricate sequence of reactions highlights the versatility of engineered microbial cells as chemical factories.

Table 1: Enzyme Cascade for ω-Aminocarboxylic Acid Synthesis

| Step | Reaction | Enzyme Class | Example Enzyme | Source Organism |

|---|---|---|---|---|

| 1 | Hydration of double bond | Hydratase | Oleate hydratase | Stenotrophomonas maltophilia |

| 2 | Oxidation of alcohol to ketone | Alcohol Dehydrogenase (ADH) | Long-chain secondary ADH | Micrococcus luteus |

| 3 | Oxidation of ketone to ester | Baeyer-Villiger Monooxygenase (BVMO) | BVMO | Pseudomonas putida KT2440 |

| 4 | Hydrolysis of ester | Esterase/Lipase | Esterase | Pseudomonas fluorescens |

| 5 | Oxidation of alcohol to aldehyde | Alcohol Dehydrogenase (ADH) | Primary ADH (ChnD) | Acinetobacter sp. |

| 6 | Amination of aldehyde to amine | ω-Transaminase (ω-TA) | ω-Transaminase | Silicibacter pomeroyi |

This table summarizes a representative multi-enzyme cascade for the synthesis of ω-aminocarboxylic acids from unsaturated fatty acids. The specific enzymes and organisms can vary depending on the desired product and substrate. researchgate.netacs.org

Utilization of Bio-based Feedstocks and Renewable Resources

A significant advantage of biocatalytic routes is the ability to utilize renewable feedstocks, such as vegetable oils and their constituent fatty acids. osti.govmdpi.com Oleic acid, a major component of olive oil, and ricinoleic acid from castor oil are common starting materials for the synthesis of various ω-aminocarboxylic acids. mdpi.comuq.edu.au

For example, oleic acid can be converted to 9-aminononanoic acid through a multi-enzyme cascade. acs.org This process typically involves hydration of the double bond, oxidative cleavage, and subsequent amination. researchgate.net The use of whole-cell biocatalysts allows for the direct conversion of these fatty acids without the need for harsh chemical reagents. snu.ac.kr This approach not only makes the process more sustainable but can also be more cost-effective. nih.gov

Whole-Cell Biocatalysis Systems for Sustainable Production

Whole-cell biocatalysis, which utilizes intact microbial cells containing the necessary enzymes, is a preferred method for industrial-scale production. researchgate.net This approach avoids the costly and time-consuming process of enzyme purification. researchgate.netresearchgate.net Recombinant Escherichia coli is a commonly used host for expressing the required enzyme cascades due to its well-understood genetics and rapid growth. uq.edu.ausnu.ac.kr

These systems have been engineered to produce a range of C9 to C13 ω-aminocarboxylic acids from renewable fatty acids. uq.edu.auewha.ac.kr Challenges in whole-cell biocatalysis include the potential toxicity of substrates or products to the host cells and the need for efficient cofactor regeneration. researchgate.net Strategies to overcome these issues, such as the use of hydrophobic resins to remove inhibitory byproducts, have been developed to improve product yields. ewha.ac.kr

Organic Synthetic Methodologies for 12-Aminododec-4-enoic Acid and Analogs

While biocatalytic methods are gaining prominence, traditional organic synthesis remains a vital tool for producing this compound and its analogs, especially for creating structurally diverse molecules that may not be accessible through enzymatic routes. organic-chemistry.orglibretexts.org

Carbon Chain Extension Reactions of Unsaturated Fatty Acid Precursors

Carbon chain extension reactions are a fundamental strategy in organic synthesis to build up the carbon backbone of a target molecule. google.commetwarebio.com Starting from shorter unsaturated fatty acid precursors, various methods can be employed to add carbon atoms and introduce the desired functional groups.

One common approach involves the use of malonic ester synthesis, which allows for the extension of a carbon chain by two carbons. google.com This method, while effective, can be a multi-step process. google.com Other techniques may involve the conversion of a terminal functional group, such as a halide or an alcohol, into a nucleophile that can then react with an electrophilic carbon source to extend the chain. The synthesis of fatty acids involves iterative cycles of condensation, reduction, and dehydration to extend the acyl chain. portlandpress.comfiveable.me

Palladium-Catalyzed Amidocarbonylation for α-Amino Acid Derivatives

Palladium-catalyzed amidocarbonylation has emerged as a superior, atom-efficient method for the synthesis of α-amino acid derivatives. nih.govresearchgate.net This one-pot, three-component reaction combines an aldehyde, an amide, and carbon monoxide to construct the α-amino acid framework in a single step. nih.govresearchgate.net While early protocols relied on cobalt catalysts, the development of palladium-based systems allows the reaction to proceed under significantly milder conditions. rsc.org

This methodology has been successfully applied to the synthesis of a novel class of "fatty" α-amino acids, which merge the structural characteristics of fatty acids and amino acids. rsc.orgresearchgate.net Researchers have demonstrated that long-chain aldehydes can be effectively converted into their corresponding N-acyl amino acids. rsc.orgresearchgate.net In a specific application relevant to a C12 backbone, the amidocarbonylation of dodecanal (B139956) was investigated. researchgate.net Using a simple and commercially available palladium precursor, Pd(OAc)₂, without the need for complex ligands, a variety of N-acyl fatty amino acids were synthesized in good to high yields. rsc.orgresearchgate.net

The process is noted for its high efficiency and scalability, capable of producing products on a multi-gram scale with 100% atom economy. rsc.orgrsc.org Kinetic studies of the amidocarbonylation of dodecanal showed the process to be fast, with 60% product formation observed within the initial hours, eventually proceeding to a nearly quantitative yield. researchgate.net

Table 1: Optimized Conditions for Palladium-Catalyzed Amidocarbonylation of Dodecanal

| Parameter | Condition/Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ | rsc.orgresearchgate.net |

| Catalyst Loading | 0.5 mol% | rsc.org |

| Reactants | Dodecanal, Amide, Carbon Monoxide | researchgate.netnih.gov |

| Key Advantage | 100% atom-efficient, one-pot synthesis | rsc.orgrsc.org |

| Yield | Good to high yields (up to 90%) | researchgate.net |

| Scale | Demonstrated on a multi-gram scale | rsc.org |

Radical Functionalization Techniques for Unsaturated Amino Acid Side Chains

Radical functionalization offers a powerful strategy for the late-stage modification of unsaturated amino acid side chains. nih.govnih.gov While not a primary method for synthesizing the amino acid backbone, this technique is highly valuable for introducing diverse chemical functionalities onto a pre-existing molecule like this compound, thereby creating novel derivatives. nih.gov The addition of radicals across the carbon-carbon double bond of the unsaturated side chain allows for the installation of various groups. nih.govnih.gov

Research has demonstrated the viability of this approach for preparing side-chain-functionalized amino acids that are otherwise difficult to access. nih.govnih.gov For example, methods have been developed for the radical addition of HN₃ (from NaN₃) to produce side-chain azido-substituted amino acids, which are precursors to amines. nih.govnih.gov Similarly, radical hydration can introduce hydroxyl groups onto the side chain. nih.govnih.gov These transformations are often promoted by systems such as Fe(III)/NaBH₄, which facilitates the generation of the necessary radical species. nih.gov

Table 2: Radical Functionalization Reactions on Unsaturated Amino Acid Side Chains

| Functionalization Type | Key Reagents | Product | Source |

|---|---|---|---|

| Azido-Substitution | Fe(III)/NaBH₄, NaN₃ | Side-chain azido-substituted amino acid | nih.govnih.gov |

| Radical Hydration | Fe(III)/NaBH₄, Air | Side-chain hydroxylated amino acid | nih.govnih.gov |

| Radical Hydrofluorination | Fe(III)/NaBH₄, Selectfluor | Side-chain-fluorinated amino acid | nih.govnih.gov |

The versatility of this approach allows for the creation of analogues of natural amino acids, such as lysine, from unsaturated precursors. nih.gov The ability to perform these modifications on enantiomerically pure protected amino acids without racemization further highlights the utility of the method. nih.gov

Microwave-Assisted Synthesis of Functionalized Amino Acid Derivatives

Microwave-assisted organic synthesis has become a cornerstone for rapid and efficient chemical transformations. oatext.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product selectivity compared to conventional heating methods. rsc.orgmdpi.com This technology has proven to be a valuable tool for the rapid assembly of unnatural amino acids, often from inexpensive and readily available starting materials. nih.gov

The applicability of this technique to molecules structurally related to this compound has been demonstrated. An environmentally friendly, solution-phase synthesis of trans-5-aminopenta-3-enoic acid (a shorter unsaturated δ-amino acid) and its derivatives was successfully developed using microwave assistance. rsc.org This method is characterized by its use of low power and significantly shortened reaction times, offering a greener and more cost-effective alternative to traditional thermal methods. rsc.org Other studies have shown that complex amino acid derivatives like hydantoins can be synthesized from amino acid precursors in under two hours with good to excellent yields using microwave irradiation in an environmentally benign solvent like water. beilstein-journals.org This rapid, scalable, and eco-friendly strategy represents a significant advancement in the sustainable synthesis of complex amino acid derivatives. beilstein-journals.org

Table 3: Advantages of Microwave-Assisted Synthesis for Amino Acid Derivatives

| Parameter | Microwave-Assisted Method | Conventional Method | Source |

|---|---|---|---|

| Reaction Time | Significantly reduced (minutes to < 2 hours) | Often many hours (e.g., 48 h) | rsc.orgmdpi.combeilstein-journals.org |

| Yield | Moderate to high (e.g., 34-89%) | Often lower and less selective | rsc.orgbeilstein-journals.org |

| Conditions | Mild, low power | Often requires high temperatures | rsc.org |

| Environmental Impact | Greener, less energy-intensive | Higher energy consumption | rsc.orgbeilstein-journals.org |

Polymerization Science and Materials Engineering with 12 Aminododec 4 Enoic Acid Derivatives

Design and Synthesis of Advanced Polyamides from 12-Aminododec-4-enoic Acid

The primary route to producing polyamides from this compound is through condensation polymerization, a class of step-growth polymerization. This process involves the repetitive reaction between the amino (-NH2) and carboxylic acid (-COOH) functional groups of the monomer units.

The polymerization of this compound is a self-polymerization process where the monomer acts as an A-B type monomer, containing both necessary functional groups on the same molecule. The fundamental reaction is the formation of an amide bond with the elimination of a small molecule, typically water. orientjchem.org The process begins with the formation of a dimer from two monomers, which then reacts with another monomer to form a trimer, and so on. youtube.com This stepwise growth means that high molecular weight polymers are only achieved at very high degrees of monomer conversion, often requiring long reaction times or the efficient removal of the water byproduct to drive the reaction equilibrium toward the polymer. youtube.comrsc.org

The kinetics of this polycondensation can follow two primary pathways:

Self-Catalyzed Polycondensation : In the absence of a strong external acid catalyst, a second molecule of the amino acid can act as a proton donor to catalyze the esterification reaction. The reaction rate is dependent on the concentration of the carboxyl groups, amino groups, and the catalytic acid itself. rsc.org For this type of reaction, the degree of polymerization increases relatively slowly with time. youtube.com

Acid-Catalyzed Polycondensation : The addition of a strong acid catalyst significantly enhances the reaction rate. youtube.com The catalyst protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amino group. This method allows for a more rapid increase in molecular weight compared to the self-catalyzed process. rsc.org

This compound can be incorporated into various polymer structures, including homopolymers (Polyamide 12,4) and copolymers. The internal double bond within its 12-carbon chain remains intact during the polyamidation process, providing a reactive site for subsequent post-polymerization modifications or for influencing the polymer's final properties.

The synthesis of copolymers allows for the creation of materials with properties intermediate to or enhanced beyond those of the constituent homopolymers. For instance, this compound can be copolymerized with other monomers to create:

Random Copolymers : If mixed with other amino acids or with diamine/diacid monomer pairs, a random distribution of monomer units along the polymer chain can be achieved.

Block Copolymers : The synthesis of well-defined block copolymers is a powerful tool for creating materials with unique microstructures and properties. harth-research-group.org Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, when triggered by an acid, can be used to create multiblock copolymers with controlled block lengths and low dispersity. nih.gov While not specifically documented for this compound, such advanced polymerization methods could be employed to synthesize amphiphilic block copolymers, combining a hydrophobic polyamide block derived from this compound with a hydrophilic block, such as poly(ethylene oxide). orientjchem.org The sequential addition of different monomers in a living polymerization process is a key strategy for producing block copolymers. researchgate.net

Control over the polymer's architecture and chain length is critical for tailoring its final properties. researchgate.net

Chain Length (Molecular Weight) : The number average degree of polymerization is a function of the reaction time and the reaction rate constant. youtube.com To achieve high molecular weight polymers, the reaction must proceed to near-complete conversion (typically >99%). rsc.org This is practically achieved by carrying out the polymerization in the melt phase under high vacuum and at elevated temperatures to effectively remove the water byproduct, thereby pushing the equilibrium towards the formation of longer polymer chains.

Macromolecular Architecture : While simple polycondensation of the bifunctional this compound leads to linear chains, more complex architectures can be designed. Introducing a small amount of a multifunctional co-monomer, such as one with three or more carboxylic acid or amino groups, can lead to the formation of branched or star-shaped polymers. mdpi.com This branching can significantly impact the polymer's melt viscosity, solubility, and mechanical properties, often leading to increased tensile strength compared to linear analogues of similar molecular weight. mdpi.com

Emerging Polymeric Materials for Specialized Engineering Applications

The unique chemical nature of this compound, particularly its potential for biorenewability and the presence of the reactive double bond, makes it a candidate for developing advanced polymeric materials.

There is significant research interest in using monomers derived from renewable resources to create biodegradable polymers, reducing reliance on petrochemical feedstocks. ontosight.ai this compound shows promise in the production of biodegradable polyamides, polyesters, elastomers, and composites. researchgate.net

Polymers derived from amino acids are recognized for their potential biocompatibility and biodegradability. researchgate.net The degradation of polymers is influenced by factors such as crystallinity, molecular weight, and hydrophilicity. mdpi.com The amorphous regions of a polymer are generally more susceptible to enzymatic degradation than the crystalline regions. Current time information in Bangalore, IN. By incorporating this compound into polymer chains, it is possible to create materials that can be broken down by microorganisms. mdpi.com The rate of this biodegradation can potentially be tuned by altering the polymer's structure, for example, by creating copolymers with more readily hydrolyzable ester linkages to form poly(ester-amide)s. researchgate.net

The incorporation of this compound into polymer backbones can enhance the mechanical and thermal properties of the resulting materials. researchgate.net The long aliphatic chain of the monomer is expected to impart flexibility and toughness, while the amide linkages contribute to high strength and thermal stability through hydrogen bonding, similar to other long-chain polyamides like Polyamide 11 and Polyamide 12. ontosight.ai

The internal double bond offers a reactive handle for further performance enhancements. It can be used for:

Cross-linking : After polymerization, the double bonds can be cross-linked through vulcanization-type reactions, which would transform a thermoplastic material into a thermoset with increased strength, stiffness, and chemical resistance.

Grafting : Other polymer chains or functional molecules can be grafted onto the polymer backbone at the site of the double bond, allowing for the fine-tuning of surface properties or the addition of specific functionalities.

By controlling the macromolecular structure, such as introducing branching, the performance can be further engineered. Branched polyamides have been shown to exhibit a remarkable increase in tensile strength compared to their linear counterparts. mdpi.com The table below shows typical properties for related long-chain polyamides, which can serve as a benchmark for the expected performance of polymers derived from this compound.

| Property | Polyamide 11 (PA11) | Polyamide 12 (PA12) | SiC/PA12 Composite | Expected Influence of this compound |

|---|---|---|---|---|

| Tensile Strength (MPa) | ~50-55 | ~45-50 | ~45-50 | High, due to hydrogen bonding and long chains. Potentially higher with branching. |

| Melting Point (°C) | ~190 | ~180 | ~180 | High, comparable to PA11/12, influenced by crystallinity. |

| Hardness (Shore D) | ~78 | ~75 | ~69 | High, contributing to good wear resistance. |

| Water Absorption (%) | ~1.0 | ~0.8 | N/A | Low, due to the long hydrophobic carbon chain. |

| Biodegradability | Yes (Bio-based) | Limited | Limited | Enhanced, due to amino acid structure and potential for biorenewable sourcing. |

Data for PA11 and PA12 are representative values and can vary based on grade and processing conditions. ontosight.ai The unsaturation in this compound provides a route for crosslinking, which could further enhance mechanical properties beyond these values.

Poly(amino acid) Analogs in Advanced Polymer Applications

Poly(amino acid) analogs derived from this compound are emerging as versatile materials with significant potential in advanced polymer applications, primarily due to their unique chemical structure. The presence of a long hydrocarbon chain, an amino group, and a reactive double bond within the same molecule allows for the synthesis of polymers with tailored properties, such as biodegradability and amphiphilicity. These characteristics make them prime candidates for use in biodegradable materials and sophisticated drug delivery systems. ontosight.aiontosight.ai

The incorporation of this compound into polymer backbones can yield biodegradable polyamides and polyesters. ontosight.ai These materials offer a sustainable alternative to conventional, non-biodegradable plastics derived from fossil fuels. The inherent biodegradability is attributed to the presence of amide or ester linkages that can be enzymatically cleaved. The rate of degradation can be potentially controlled by altering the polymer's composition and microstructure. For instance, modifying the degree of methylolation on a polyamide backbone has been shown to suppress and control the biodegradability of Polyamide 4. rsc.org

In the realm of biomedical applications, the amphiphilic nature of polymers derived from this compound is of particular interest for drug delivery. ontosight.ai These polymers can self-assemble into nanosized structures like micelles in aqueous environments. These micelles consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that interfaces with the aqueous biological milieu. nih.gov This encapsulation can enhance the solubility, stability, and bioavailability of therapeutic agents. ontosight.ainih.gov Synthetic poly(amino acid)s are extensively investigated for such applications as they are structurally analogous to naturally occurring proteins. nih.gov

The table below summarizes the potential applications of poly(amino acid) analogs based on this compound.

| Application Area | Polymer Type | Key Properties | Potential Advantages |

| Biodegradable Materials | Polyamides, Polyesters | Biodegradable, Potentially tunable mechanical properties | Sustainable alternative to traditional plastics, reduced environmental impact. ontosight.ai |

| Drug Delivery | Amphiphilic Copolymers | Self-assembly into micelles, Biocompatibility | Enhanced solubility and bioavailability of drugs, targeted delivery. ontosight.ainih.gov |

| Biomaterials | Composites | Biocompatible, potential for enhanced mechanical properties | Development of advanced materials for medical devices and tissue engineering. ontosight.ai |

Fundamental Polymerization Reaction Dynamics and Catalysis Studies

The polymerization of this compound or its corresponding lactam (a cyclic amide) can be achieved through various mechanisms, with ring-opening polymerization (ROP) being a prominent and highly efficient method for producing high molecular weight polyamides. rsc.orgresearchgate.net The dynamics and catalysis of this polymerization are critical factors that determine the final properties of the polymer, such as molecular weight, molecular weight distribution, and degree of crystallinity. researchgate.netmdpi.com

The most common method for the ROP of lactams is anionic ring-opening polymerization (AROP). rsc.org This process typically involves a strong base as a catalyst and an acylating agent as an activator or co-initiator. rsc.org The reaction kinetics are influenced by several factors, including the concentrations of the catalyst and activator, and the initial polymerization temperature. researchgate.net For instance, in the anionic polymerization of lactam-12 (laurolactam), a structurally similar monomer, the monomer conversion is significantly affected by the catalyst/activator ratio. researchgate.net The polymerization can be conducted above or below the melting temperature of the resulting polymer, which in turn affects the crystallinity and thermomechanical performance of the material. mdpi.com

Hydrolytic ROP is another industrially significant route, particularly for the synthesis of Polyamide 12 from laurolactam (B145868). cetjournal.it This process uses water as an initiator, which first opens the lactam ring to form the corresponding amino acid. Subsequently, polycondensation and polyaddition reactions lead to the formation of the polymer. cetjournal.it The simulation of this process for laurolactam indicates that the polymerization is typically carried out in a column reactor with different temperature zones to control the reaction stages. cetjournal.it

Enzyme-catalyzed ring-opening polymerization (eROP) presents a more environmentally friendly alternative to traditional chemical catalysis. rsc.org Enzymes like lipases can catalyze the polymerization under mild conditions, often in aqueous environments, which reduces the need for harsh reagents and minimizes toxic byproducts. rsc.orgwikipedia.org For example, Novozym 435, an immobilized lipase, has been used for the eROP of lactams. rsc.org Studies on other monomers, such as (R)-β-butyrolactone, have demonstrated that the catalytic triad (B1167595) of amino acid residues within the enzyme is directly responsible for the polymerization activity. nih.gov

The table below details the different polymerization methods applicable to lactams structurally related to this compound.

| Polymerization Method | Catalyst/Initiator | Key Characteristics | Research Findings |

| Anionic Ring-Opening Polymerization (AROP) | Strong base (e.g., NaH) and activator (e.g., isocyanate) | Fast reaction rates, suitable for in-situ polymerization. | Polymer properties are highly dependent on catalyst/activator ratio and temperature. rsc.orgresearchgate.net |

| Hydrolytic Ring-Opening Polymerization | Water | Industrially relevant, involves ring-opening, polycondensation, and polyaddition. | Process simulation shows the importance of temperature and pressure control for achieving high conversion. cetjournal.it |

| Enzyme-Catalyzed Ring-Opening Polymerization (eROP) | Enzymes (e.g., Lipases) | "Green" chemistry approach, mild reaction conditions. | The catalytic activity resides in the specific amino acid residues of the enzyme. rsc.orgnih.gov |

Biomolecular Interactions and Biochemical Roles of 12 Aminododec 4 Enoic Acid Research Perspectives

Amphiphilic Nature and Surface-Active Properties Research

The chemical structure of 12-aminododec-4-enoic acid consists of a 12-carbon backbone. ontosight.ai At one end, a hydrophilic (water-attracting) carboxyl group and an amino group provide polarity, while the long carbon chain constitutes a hydrophobic (water-repelling) tail. ontosight.ai This dual-character, known as amphiphilicity, is the basis for its surface-active properties. ontosight.ai Amphiphilic molecules have a natural tendency to migrate to and orient themselves at interfaces, such as the boundary between water and oil or water and air, which reduces the interfacial or surface tension. uomustansiriyah.edu.iq The decrease in interfacial tension is a result of the molecule's ability to interact favorably with both phases, bridging the immiscible layers. uomustansiriyah.edu.iq

Due to its amphiphilic structure, this compound is considered a compelling candidate for the development of biosurfactant prototypes. ontosight.ai Biosurfactants are surface-active agents derived from biological sources. The molecule's inherent biodegradability, stemming from its fatty acid-like structure, makes it an attractive alternative to conventional synthetic surfactants in various applications. ontosight.ai Research perspectives include its potential use in cosmetics, pharmaceutical formulations, and environmental remediation, where its ability to modify surface properties can be harnessed. ontosight.ai

The behavior of this compound at interfaces is a key area of study. When introduced into a system with two immiscible liquids like oil and water, the molecules are expected to align at the interface, with the polar head groups in the water and the nonpolar tails in the oil. uomustansiriyah.edu.iq This alignment lowers the energy of the interface, causing a decrease in interfacial tension. uomustansiriyah.edu.iq

In an aqueous environment, above a certain concentration, these molecules can spontaneously organize into ordered structures known as micelles. ontosight.ai This process, called self-assembly, involves the hydrophobic tails clustering together to form a core that is shielded from the water, while the hydrophilic head groups form an outer shell that interacts with the aqueous solvent. ontosight.ai This capacity for self-assembly makes the compound a suitable component for designing nanoscale drug delivery systems, such as nanoparticles and micelles, which can encapsulate poorly soluble drugs and improve their bioavailability. ontosight.ai

Table 1: Amphiphilic and Interfacial Properties of this compound

| Property | Description | Research Implication |

| Amphiphilicity | Possesses both a hydrophilic head (amino and carboxyl groups) and a hydrophobic tail (12-carbon chain). ontosight.ai | Underpins all surface-active behaviors and potential as a biosurfactant. ontosight.ai |

| Surface Activity | The tendency to adsorb at interfaces (e.g., air-water, oil-water), lowering surface and interfacial tension. ontosight.aiuomustansiriyah.edu.iq | Potential applications in formulations requiring emulsification or wetting. ontosight.ai |

| Self-Assembly | Spontaneous formation of ordered structures like micelles in an aqueous solution. ontosight.ai | Foundation for its use in creating drug delivery vehicles like nanoparticles. ontosight.ai |

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are engineered to overcome their inherent drawbacks, such as poor metabolic stability and low bioavailability. nih.govnih.gov The incorporation of non-canonical amino acids (ncAAs)—those not found among the 20 standard proteinogenic amino acids—is a cornerstone of peptidomimetic design. nih.govnih.gov

This compound serves as a unique non-canonical amino acid building block for creating peptidomimetic structures. nih.gov As an ω-amino acid, its amino and carboxyl groups are separated by a long, flexible hydrocarbon chain, which contrasts sharply with the compact structure of α-amino acids. Its incorporation into a peptide chain introduces a large, predominantly hydrophobic segment, fundamentally altering the scaffold's physicochemical properties. ontosight.ai The presence of a double bond within the chain also offers a reactive handle for further chemical modifications. nih.gov

A primary goal in peptidomimetic design is to restrict the conformational flexibility of the molecule to lock it into its biologically active shape. nih.govnih.gov Incorporating building blocks like this compound can introduce significant conformational constraints. nih.gov The long aliphatic chain can be used as a linker to cyclize a linear peptide, either by forming a lactam bond between its terminal amino group and a carboxyl group elsewhere in the peptide or through other crosslinking chemistries involving its double bond. nih.govnih.gov

Such constraints are invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov By creating a more rigid analog, researchers can probe the three-dimensional arrangement of key pharmacophoric elements required for interaction with a biological target. nih.gov Determining the relationship between a fixed conformation and biological activity provides critical insights for designing more potent and selective therapeutic agents. nih.govnih.gov

The integration of this compound into a peptide sequence can profoundly impact its biological properties. nih.govnih.gov One of the most significant benefits is the potential for enhanced metabolic stability. nih.gov Natural peptides are often rapidly broken down by proteases, but the inclusion of non-canonical structures makes the resulting peptidomimetic a poor substrate for these enzymes, thereby prolonging its duration of action. nih.govnih.gov

Furthermore, by reducing conformational flexibility, the peptidomimetic can be pre-organized into a shape that is optimal for binding to a specific receptor. nih.gov This can lead to a significant increase in binding affinity and selectivity, modulating biological recognition. nih.gov An analog locked into a specific conformation is less likely to adopt shapes that lead to off-target binding, potentially reducing side effects. nih.gov

Table 2: Role of this compound in Peptidomimetic Research

| Research Area | Function of this compound | Outcome |

| Peptidomimetic Scaffolds | Acts as a non-canonical ω-amino acid building block. nih.gov | Creates novel peptide-like structures with altered hydrophobicity and geometry. ontosight.ai |

| Conformational Constraints | The long chain can be used to cyclize and rigidify the peptide structure. nih.govnih.gov | Facilitates Structure-Activity Relationship (SAR) studies by fixing the molecule in a specific shape. nih.govnih.gov |

| Modulation of Recognition | Pre-organizes the peptidomimetic into its active conformation for receptor binding. nih.gov | Increases binding affinity and specificity for the biological target. nih.gov |

| Enhanced Stability | The non-canonical structure is resistant to degradation by proteolytic enzymes. nih.govnih.gov | Improves the metabolic stability and prolongs the biological half-life of the peptidomimetic. nih.gov |

Metabolic Engineering and Pathway Elucidation for Related Compounds

Metabolic engineering has become a cornerstone in the sustainable production of valuable chemicals, including ω-amino acids and their derivatives. nih.govnih.gov The focus has largely been on developing microbial strains, such as Corynebacterium glutamicum and Escherichia coli, to serve as efficient cell factories. researchgate.net These efforts aim to replace conventional petrochemical processes, which are often associated with harsh reaction conditions and environmental concerns, with more sustainable bio-based production from renewable resources. nih.gov The diversification of the amino acid market beyond bulk products like L-glutamate and L-lysine has spurred research into specialty amino acids, including ω-amino acids. nih.gov

Metabolic engineering strategies for producing related ω-amino acids typically involve several key approaches:

Pathway-focused engineering : This involves the introduction and optimization of specific biosynthetic pathways, often by expressing heterologous genes or modifying existing ones. researchgate.net

Systems biology-based approaches : These strategies take a holistic view of the cell's metabolism, using tools like genome sequencing and metabolic modeling to identify engineering targets that can improve product yield and reduce byproducts. researchgate.net

Evolutionary engineering : This involves subjecting microbial strains to selective pressures to evolve desired traits, such as improved tolerance to substrate or product toxicity. researchgate.net

Advances in synthetic biology and gene-editing tools like CRISPR/Cas9 have significantly accelerated the development of engineered microbial strains for amino acid production. nih.gov These tools allow for precise and efficient genetic modifications to optimize metabolic fluxes towards the desired ω-amino acid product. nih.govelsevierpure.com

Enzyme Characterization and Substrate Specificity for ω-Amino Acids

The enzymatic production of ω-amino acids relies on the identification and characterization of enzymes with suitable activity and specificity. rsc.org The active site of an enzyme, a unique combination of amino acid residues, creates a specific chemical environment that binds to the substrate. libretexts.org This specificity is critical for ensuring that biochemical reactions proceed efficiently and with minimal error. youtube.com

Enzyme specificity can be categorized as follows:

Absolute Specificity : The enzyme acts on only a single substrate. youtube.com

Group Specificity : The enzyme recognizes a specific group of structurally similar substrates. For example, hexokinase acts on various hexose (B10828440) sugars. youtube.com

Linkage Specificity : The enzyme targets a specific type of chemical bond. youtube.com

Stereospecificity : The enzyme is specific to a particular stereoisomer, such as L-amino acid oxidase acting only on L-amino acids. youtube.com

Research has focused on discovering and engineering enzymes for the synthesis of ω-amino acids. For instance, ω-laurolactam hydrolase from Rhodococcus sp. has been characterized for its ability to produce 12-aminododecanoic acid (a saturated analogue of the target compound). oup.com This enzyme exhibits specificity for ω-octalactam and ω-laurolactam. oup.com Similarly, fatty acid desaturases, which are crucial for introducing double bonds in fatty acid chains, show specificity for substrates of certain carbon lengths (typically 16-20 carbons) and a preference for ω-6 unsaturated fatty acids. nih.gov Understanding the structural basis of this specificity is key to engineering enzymes with novel functions for producing compounds like this compound. numberanalytics.com

Table 1: Examples of Characterized Enzymes in ω-Amino Acid Related Synthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Characteristics |

| ω-Laurolactam Hydrolase | Rhodococcus sp. U224 | ω-Laurolactam, ω-Octalactam | 12-Aminododecanoic acid | Specific for certain lactam rings; not active on other amides. oup.com |

| ω-3 Fatty Acid Desaturase (Fad3) | Brassica napus | Unsaturated C16-C20 fatty acids | ω-3 polyunsaturated fatty acids | Prefers ω-6 unsaturated fatty acids as substrates. nih.gov |

| ω-3 Fatty Acid Desaturase (fat-1) | Caenorhabditis elegans | Unsaturated C16-C20 fatty acids | ω-3 polyunsaturated fatty acids | Acts on a range of unsaturated fatty acids to introduce a double bond at the ω-3 position. nih.gov |

| Δ6-Desaturase | Mortierella alpina | Linoleic acid (LA) | γ-Linolenic acid (GLA) | Shows significant preference for linoleic acid over α-linolenic acid (ALA). nih.gov |

| Transaminase | Not specified | ω-hydroxy fatty acids, amino acid donor | ω-amino fatty acids | Converts a terminal hydroxyl or aldehyde group to an amino group. google.com |

This table is interactive. You can sort and filter the data.

Investigations into Biosynthetic Routes to ω-Amino Fatty Acids

The biosynthesis of ω-amino fatty acids, which are non-natural molecules, is an area of intense research, focusing on creating sustainable production platforms. rsc.orgrsc.org These compounds serve as important monomers for polymers like polyamides (nylons). nih.govrsc.org Investigations have primarily explored multi-enzyme cascade reactions and the engineering of microbial hosts. rsc.org

Two main strategies are being pursued for the biosynthesis of ω-amino fatty acids:

De Novo Biosynthesis from Simple Carbon Sources : This approach engineers microorganisms to produce the target molecules from simple sugars like glucose. rsc.org While representing a fully renewable process, yields have historically been low. For example, the de novo biosynthesis of 12-aminododecanoic acid from glucose resulted in a yield of only 0.01 g per gram of glucose. rsc.org

Biotransformation of Fatty Acid Precursors : This route utilizes abundant fatty acids from vegetable oils, such as lauric acid from palm oil or ricinoleic acid from castor oil, as starting materials. rsc.org Engineered microbes or purified enzymes then convert these precursors into the desired ω-amino fatty acids. nih.gov This pathway has shown significant advantages, with conversion rates for synthesizing 12-aminododecanoic acid from lauric acid reaching as high as 96%. rsc.org

A common biosynthetic strategy involves a three-step enzymatic cascade:

ω-Hydroxylation : A cytochrome P450 monooxygenase hydroxylates the terminal methyl group of a fatty acid to form an ω-hydroxy fatty acid. nih.gov

Oxidation : An alcohol dehydrogenase and an aldehyde dehydrogenase oxidize the terminal hydroxyl group to a carboxylic acid (to form a dicarboxylic acid) or to an aldehyde. google.comnih.gov

Transamination : A transaminase enzyme converts the terminal aldehyde or keto group into an amino group, yielding the final ω-amino fatty acid. google.com

The choice of fatty acid precursor from various vegetable oils allows for the synthesis of ω-amino fatty acids with different chain lengths and structures. rsc.org For instance, 11-aminoundecanoic acid can be synthesized from ricinoleic acid found in castor oil. rsc.org

Table 2: Comparison of Biosynthetic Routes for ω-Amino Fatty Acids

| Biosynthetic Strategy | Starting Material | Key Advantages | Key Challenges | Example Product |

| De Novo Synthesis | Glucose, Cellobiose | Utilizes simple, renewable feedstocks. rsc.org | Low yields, complex pathway engineering. rsc.org | 12-Aminododecanoic acid rsc.org |

| Biotransformation | Vegetable Oil Fatty Acids (e.g., Lauric Acid, Ricinoleic Acid) | High conversion rates, variety of precursors available. rsc.org | Dependence on agricultural feedstocks. | 11-Aminoundecanoic acid, 12-Aminododecanoic acid rsc.org |

This table is interactive. You can sort and filter the data.

Analytical and Computational Methodologies in 12 Aminododec 4 Enoic Acid Research

Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic and chromatographic methods are fundamental to the initial identification and routine analysis of 12-aminododec-4-enoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of its protons, confirming the placement of the amino group, the carboxylic acid, and the cis/trans geometry of the double bond at the C4 position.

In ¹H NMR, characteristic signals would be expected for the protons adjacent to the amino group, the olefinic protons of the double bond, and the protons alpha to the carbonyl group. The coupling constants between the olefinic protons are particularly diagnostic for determining the stereochemistry of the double bond.

In ¹³C NMR, distinct chemical shifts are observed for the carbonyl carbon, the two sp²-hybridized carbons of the double bond, the carbon bearing the amino group, and the remaining aliphatic carbons in the chain. oregonstate.eduyoutube.comyoutube.com The precise chemical shifts can be influenced by the solvent and pH. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12.0 (broad s) | ~175-180 |

| C2 (-CH₂COOH) | ~2.2-2.4 (m) | ~30-35 |

| C3 (-CH₂CH=) | ~2.1-2.3 (m) | ~25-30 |

| C4 (=CH-) | ~5.3-5.5 (m) | ~125-135 |

| C5 (=CH-) | ~5.3-5.5 (m) | ~125-135 |

| C6-C11 (-CH₂-) | ~1.2-1.6 (m) | ~25-35 |

| C12 (-CH₂NH₂) | ~2.8-3.0 (t) | ~40-45 |

| -NH₂ | Variable (broad) | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to assess its purity. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. The accurate mass measurement from High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural confirmation. libretexts.org Key fragmentation pathways for this compound would include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org Alpha-cleavage adjacent to the amine is also a characteristic fragmentation for primary amines. libretexts.org The presence of unexpected ions in the mass spectrum can indicate impurities.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₂H₂₃NO₂)

| Parameter | Value | Description |

| Molecular Formula | C₁₂H₂₃NO₂ | |

| Exact Mass | 213.1729 u | |

| Molecular Weight | 213.32 g/mol | |

| [M+H]⁺ Ion (m/z) | 214.1802 | Protonated molecule, observed in positive ESI-MS. |

| Common Fragments | Loss of H₂O, Loss of COOH | Characteristic losses confirming hydroxyl and carboxyl groups. |

Since this compound lacks a strong chromophore for UV detection, Liquid Chromatography with Evaporative Light Scattering Detection (LC-ELSD) offers a robust method for its quantification. This technique is particularly suitable for analyzing lipids and other compounds that are not amenable to UV detection. chromforum.org

The method involves separating the compound from a mixture using a reversed-phase HPLC column (e.g., C18). The column eluent is then nebulized, and the solvent is evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte. Method validation according to ICH guidelines typically demonstrates good linearity (R² ≥ 0.99), precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ).

Advanced Structural Elucidation Methods for Derivatives

Research into the applications of this compound often involves its chemical modification to produce derivatives with enhanced properties. For instance, it can be polymerized or coupled with other molecules to form novel amphiphiles. The structural elucidation of these more complex derivatives requires advanced analytical techniques.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity within complex derivatives. These techniques allow for the unambiguous assignment of all proton and carbon signals, even in large or polymeric structures.

For derivatives involving conjugation to biomolecules or polymers, advanced mass spectrometry techniques like Collision-Induced Dissociation (CID) and Time-of-Flight (TOF) analysis are critical. nih.gov These methods can provide detailed information on the sequence and branching of the derivative, confirming successful synthesis and structural integrity.

Computational Chemistry and Molecular Modeling for Structure-Function Insights

Computational chemistry and molecular modeling provide powerful tools to understand the structure-function relationships of this compound and its derivatives at the atomic level. plos.org Given its amphiphilic character, modeling its behavior in different environments is key to predicting its functionality. ontosight.ai

Molecular dynamics (MD) simulations can be used to study the self-assembly of this compound derivatives into micelles or nanoparticles in aqueous solutions. researchgate.net These simulations provide insights into the critical micelle concentration and the morphology of the resulting aggregates, which are crucial for applications in drug delivery. nih.gov Furthermore, modeling can predict how these molecules interact with biological membranes, elucidating mechanisms of action for potential antimicrobial or cell-penetrating applications. researchgate.net Quantum mechanical calculations can be employed to understand the electronic properties and reactivity of the molecule, aiding in the design of new synthetic routes and derivatives with tailored properties. mdpi.com

Future Research Directions and Translational Perspectives for 12 Aminododec 4 Enoic Acid

Development of Novel and Sustainable Synthetic Routes

The transition towards a bio-based economy necessitates the development of sustainable and efficient methods for producing platform chemicals like 12-aminododec-4-enoic acid. Current research is actively exploring enzymatic and chemo-enzymatic pathways to replace traditional, often harsh, chemical syntheses.

A significant advancement in this area is the development of a multi-enzyme cascade for the synthesis of 12-aminododecenoic acid from linoleic acid, a renewable fatty acid found in vegetable oils. This biocatalytic route utilizes a sequence of enzymes to achieve the desired transformation under mild conditions, offering a more environmentally friendly alternative to petroleum-based production methods. numberanalytics.com

Future research in this domain will likely focus on:

Enzyme Engineering and Optimization: Enhancing the catalytic efficiency, stability, and substrate specificity of the enzymes involved in the cascade through protein engineering techniques. This could lead to higher yields and faster reaction times.

Whole-Cell Biocatalysis: Developing engineered microorganisms that can perform the entire multi-step synthesis internally, thus simplifying the process and reducing costs associated with enzyme purification.

Exploration of Alternative Feedstocks: Investigating the use of other renewable feedstocks, such as different unsaturated fatty acids from various plant or algal oils, to broaden the substrate scope and improve the economic feasibility of the process.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Route | Precursors | Key Features | Advantages | Challenges |

| Chemo-enzymatic Synthesis | Unsaturated fatty acids (e.g., linoleic acid) | Multi-enzyme cascade | Mild reaction conditions, high selectivity, renewable feedstocks | Enzyme stability and cost, process optimization |

| Traditional Chemical Synthesis | Petroleum-based feedstocks | High temperature and pressure, metal catalysts | Established technology, high throughput | Use of toxic reagents, harsh conditions, non-renewable |

Table 1: Comparison of Synthetic Routes for this compound

Exploration of Advanced Polymeric Architectures and Composites

The presence of both an amino and a carboxylic acid group makes this compound an ideal monomer for the synthesis of polyamides. The internal double bond offers a reactive handle for further functionalization and cross-linking, opening up possibilities for creating novel polymeric materials with tailored properties. While research on polymers derived specifically from this compound is still emerging, the broader field of bio-based polyamides provides a strong foundation for future exploration. nih.gov

Future research will likely investigate:

Novel Polyamide Formulations: The synthesis and characterization of homopolymers and copolymers of this compound. The unsaturated nature of the monomer could lead to polyamides with unique thermal and mechanical properties compared to their saturated counterparts like Polyamide 12. wikipedia.orgspecialchem.com

Functionalized Polymers: Utilizing the double bond for post-polymerization modifications, such as grafting other molecules to the polymer backbone. This could be used to introduce specific functionalities, such as antimicrobial properties or enhanced biocompatibility.

Biodegradable Composites: The development of composites by blending or reinforcing the polyamide with natural fibers or other biodegradable materials. This could lead to fully sustainable materials for applications in packaging, automotive, and consumer goods.

The potential properties of polymers derived from this compound are summarized in Table 2.

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer (Polyamide 12-4) | Modified thermal and mechanical properties, potential for cross-linking | Engineering plastics, fibers, films |

| Functionalized Copolymers | Tailored surface properties, biocompatibility, antimicrobial activity | Medical devices, functional coatings |

| Biodegradable Composites | Enhanced strength and stiffness, fully sustainable | Automotive interiors, biodegradable packaging |

Table 2: Potential Polymeric Materials from this compound

Unveiling Further Biochemical Functions and Interactions

Beyond its role as a monomer, the structural similarity of this compound to naturally occurring fatty acids and amino acids suggests that it may possess interesting biochemical functions and interactions. Unsaturated fatty acids are known to play crucial roles in various cellular processes, including signaling and membrane structure. numberanalytics.com

Future research in this area should aim to:

Investigate Enzyme Interactions: Screen this compound against a panel of enzymes, such as lipases, oxidases, and transferases, to identify potential inhibitory or substrate activities.

Explore Cell Signaling Pathways: Determine if the molecule can modulate cellular signaling pathways, for example, by interacting with nuclear receptors or influencing the production of signaling molecules.

Assess Antimicrobial and Antifungal Activity: Evaluate the potential of this compound and its derivatives to inhibit the growth of pathogenic microorganisms, a property observed in some fatty acids.

Interdisciplinary Research in Biotechnology and Materials Science

The full potential of this compound can be realized through a concerted and interdisciplinary research effort that bridges the gap between biotechnology and materials science.

Key areas for interdisciplinary collaboration include:

Computational Modeling: Utilizing computational tools to predict the properties of polymers derived from this compound, guiding experimental work and accelerating the discovery of new materials.

Biocompatible Materials for Medical Applications: Combining the expertise of biochemists and materials scientists to develop biocompatible and biodegradable polymers for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants. ontosight.ai The amphiphilic nature of the molecule makes it an interesting candidate for such applications. ontosight.ai

Functional Biomaterials: Integrating knowledge of the biochemical activity of this compound with materials design to create "smart" materials that can respond to biological cues or exhibit specific therapeutic effects.

This interdisciplinary approach will be crucial for translating the fundamental properties of this compound into innovative technologies with real-world impact.

Q & A

Q. What experimental designs are optimal for studying the compound’s role in lipid membrane interactions?

- Methodological Answer : Use Langmuir-Blodgett troughs to model monolayer interactions or fluorescence anisotropy with labeled phospholipid vesicles. Control variables include pH, ionic strength, and temperature. Replicate experiments (n ≥ 3) and employ negative controls (e.g., non-aminated analogs) to isolate amine-specific effects .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Reassess computational parameters (e.g., DFT functional selection, solvation models) and validate with experimental kinetics (e.g., stopped-flow spectroscopy). Collaborative workflows integrating quantum chemistry software (e.g., Gaussian) and lab-based kinetic assays improve alignment. Document methodological limitations (e.g., solvent effects) transparently .

Q. What strategies are effective for tracking metabolic incorporation of this compound in cellular systems?

- Methodological Answer : Isotopic labeling (e.g., -amine groups) coupled with LC-MS/MS enables precise tracking. Optimize cell culture conditions (e.g., serum-free media) to reduce background noise. Confocal microscopy with fluorescently tagged analogs provides spatial resolution but requires validation via Western blotting to confirm protein incorporation .

Data Analysis & Reporting

Q. How should raw data from stability studies be statistically analyzed and presented?

- Methodological Answer : Use regression models to quantify degradation rates (e.g., Arrhenius plots for temperature-dependent decay). Present processed data in main text tables with error margins (95% confidence intervals), while raw datasets (e.g., HPLC chromatograms) belong in appendices. Adhere to SI unit conventions and justify outlier exclusion criteria .

Q. What frameworks guide the formulation of novel research questions about this compound?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: “Does this compound exhibit pH-dependent antibacterial activity?” combines novelty (unexplored bioactivity) with feasibility (standard MIC assays). Cross-disciplinary literature reviews (e.g., amino acid transporters) identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.